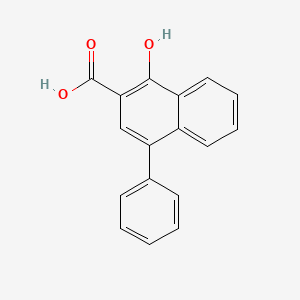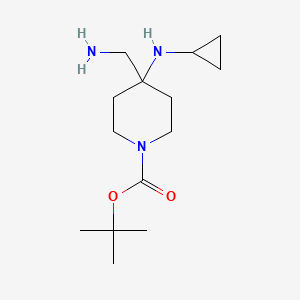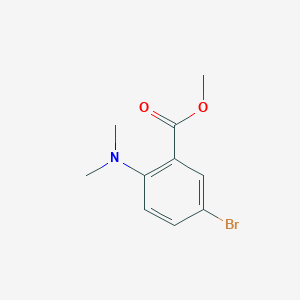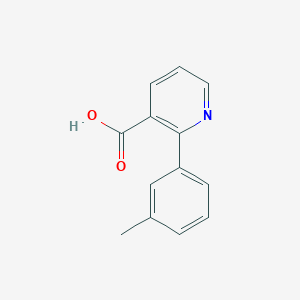
2-(m-Tolyl)nicotinic acid
描述
It is a white crystalline solid with a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol . This compound is a key component in various chemical and pharmaceutical applications due to its unique structure and properties.
作用机制
Target of Action
The primary target of 2-(m-Tolyl)nicotinic acid is the Neuronal acetylcholine receptor alpha-4 (CHRNA4) . This receptor is a successful target for several diseases, including aneurysm/dissection, hypertensive crisis, and hypotension . After binding acetylcholine, the AChR responds by an extensive change in conformation that affects all subunits and leads to the opening of an ion-conducting channel across the plasma membrane permeable to sodium ions .
Mode of Action
For instance, methyl nicotinate, a related compound, is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application . It is thought to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those of other nicotinic acid derivatives. For instance, nicotine, a well-known nicotinic acid derivative, is metabolized via three main pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of the pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve the transformation of nicotine into various metabolites, some of which are hydroxylated in the pyridine ring or modified in the side chain with active groups .
Pharmacokinetics
For instance, following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . Inhibiting nicotine metabolism in rats can enhance the residence of brain nicotine and its local neurotransmitter effects .
Result of Action
Related compounds such as nicotine are known to interact with nicotinic acetylcholine receptors (nachrs) in the brain, influencing neuronal excitability and cell signaling mechanisms . This interaction can contribute to the development or maintenance of dependence .
生化分析
Biochemical Properties
It is known that nicotinic acid, a precursor of this compound, is involved in the formation of NAD and NADP, two crucial coenzymes in redox reactions . Therefore, it is plausible that 2-(m-Tolyl)nicotinic acid may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
The specific cellular effects of this compound are currently unknown. Nicotinic acid and its derivatives are known to have significant impacts on cellular processes. For instance, they can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on related compounds such as niacin have shown that the effects can vary with dosage .
Metabolic Pathways
Nicotinic acid, a related compound, is involved in the synthesis of NAD and NADP, two crucial coenzymes in redox reactions .
Transport and Distribution
Studies on related compounds suggest that they are transported via specific carrier-mediated systems .
Subcellular Localization
Related compounds such as nicotinic acid are known to be involved in various cellular processes, suggesting that they may be localized to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)nicotinic acid typically involves the reaction of 3-methylbenzyl chloride with nicotinic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is preferred due to its efficiency and scalability .
化学反应分析
Types of Reactions
2-(m-Tolyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(m-Tolyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
相似化合物的比较
Similar Compounds
Nicotinic Acid:
2-Chloronicotinic Acid: Another derivative with similar chemical properties but different biological activities.
3-Methylpyridine: A precursor in the synthesis of 2-(m-Tolyl)nicotinic acid.
Uniqueness
This compound is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-(3-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-4-2-5-10(8-9)12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRQQICBFGVQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680743 | |
| Record name | 2-(3-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226205-71-5 | |
| Record name | 2-(3-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


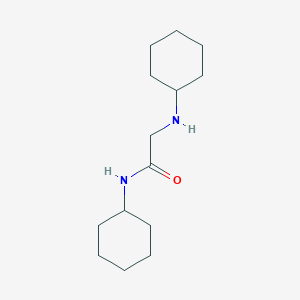
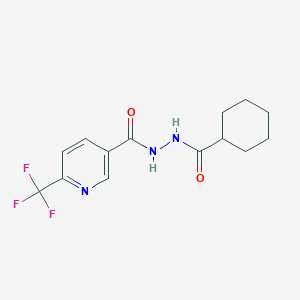
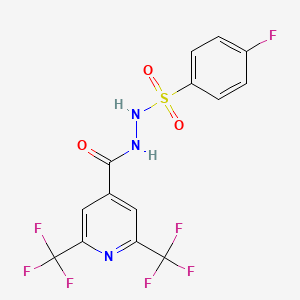
![methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B3059662.png)
![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide](/img/structure/B3059663.png)
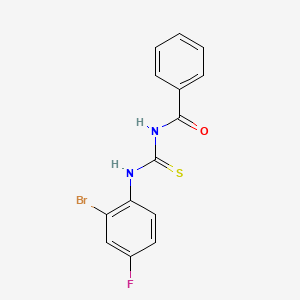
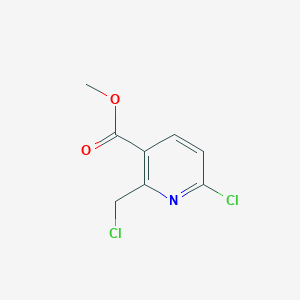
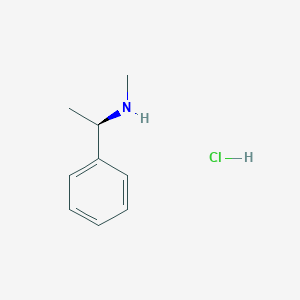
![Glycine, N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-](/img/structure/B3059667.png)
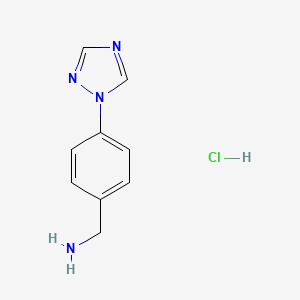
![Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3059672.png)
